7-chloro-3-(3-fluorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “7-chloro-3-(3-fluorophenyl)-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . Triazoloquinazolines are known for their biological activity and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is typically determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Triazoloquinazolines can undergo various chemical reactions. For instance, they can be synthesized through a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) .Scientific Research Applications
Adenosine Receptor Antagonism and Dopamine Component
- Studies have identified derivatives of the triazoloquinazoline compound as potent adenosine receptor antagonists, with implications in modulating dopamine neurotransmission. These findings suggest a potential role in neurological research and the development of treatments for disorders involving dopamine and adenosine receptor pathways (Francis et al., 1988), (Holtzman, 1999).
Anticancer Activity
- A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential in anticancer drug development (Reddy et al., 2015).
Antimicrobial and Nematicidal Properties
- Triazoloquinazoline derivatives have shown significant antimicrobial and nematicidal activities, suggesting their application in developing new antimicrobial agents and pesticides (Sanjeeva Reddy et al., 2016).
H1-Antihistaminic Activity
- Novel triazoloquinazoline compounds were synthesized and evaluated for their H1-antihistaminic activity, indicating their potential as new class of antihistamines with improved pharmacological profiles (Alagarsamy et al., 2008).
Benzodiazepine Binding Activity
- Investigation into the benzodiazepine (BZ) receptor affinity of triazoloquinazolin-5(6H)-ones revealed compounds with potent BZ antagonistic properties, offering insights into the development of novel anxiolytic and sedative drugs (Francis et al., 1991).
Receptor Selectivity Enhancement
- Research on acylated derivatives of triazoloquinazoline adenosine antagonists demonstrated enhanced selectivity for human A3 receptor subtype, suggesting the possibility of targeted therapeutic applications (Kim et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-chloro-3-(3-fluorophenyl)-N-(furan-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN5O/c21-13-6-7-17-16(10-13)19(23-11-15-5-2-8-28-15)24-20-18(25-26-27(17)20)12-3-1-4-14(22)9-12/h1-10H,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVENCBXZVIWPGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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